beta-D-Glucopyranosylamine
Description
Significance in Carbohydrate Chemistry and Glycoscience
The study of beta-D-glucopyranosylamine is crucial for advancing our understanding of carbohydrate chemistry and glycoscience. cymitquimica.comnumberanalytics.com Glycoscience is a field dedicated to exploring the structure, function, and biological roles of carbohydrates and their derivatives. cymitquimica.com this compound and its related compounds are instrumental as intermediates in the synthesis of more complex glycoconjugates, which are molecules where carbohydrates are linked to other biomolecules like proteins or lipids. ontosight.ainumberanalytics.comontosight.ai These glycoconjugates are vital in numerous biological processes, including cell-cell recognition, immune responses, and signal transduction. nih.govnih.gov
Furthermore, glycosylamines, including this compound, serve as foundational molecules for creating glycomimetics. These are compounds that mimic the structure of carbohydrates and can interfere with the biochemical pathways where carbohydrates are involved, offering potential therapeutic applications. nih.gov
Overview of Related Glycosylamines and Glucoconjugates
This compound belongs to a broader class of compounds known as glycosylamines, which are characterized by an amino group at the anomeric carbon. numberanalytics.com This family includes a wide array of derivatives with varying sugar moieties and amine substituents. For instance, N-acyl derivatives of this compound have been extensively studied as potent inhibitors of enzymes like glycogen (B147801) phosphorylase. rcsb.org
Glucoconjugates are a diverse group of biomolecules formed by the covalent bonding of carbohydrates to other chemical species. diva-portal.org They are often found on the outer surface of cell membranes and play a critical role in cellular recognition events. diva-portal.org Glycoproteins (carbohydrates linked to proteins) and glycolipids (carbohydrates linked to lipids) are two major classes of glucoconjugates. diva-portal.org The synthesis of these complex molecules often utilizes glycosylamines as key building blocks. ontosight.ainumberanalytics.com For example, the enzymatic release of N-glycans from glycoproteins using enzymes like PNGase F yields glycosylamines, which can then be studied to understand the original glycosylation patterns. nih.gov
Historical Perspective of this compound Research
The study of glycosylamines has a long history in carbohydrate chemistry. Early methods for their synthesis, such as the reaction of monosaccharides with ammonia (B1221849) in methanol (B129727), were often slow and inefficient. researchgate.net Over the years, significant advancements have been made in synthetic methodologies. In 1986, a more efficient method was developed using a saturated aqueous solution of ammonium (B1175870) bicarbonate (NH4HCO3), which became widely used for preparing various glucopyranosylamines. researchgate.netresearchgate.net
More recent research has focused on further optimizing these synthetic routes, for instance, by using ammonium carbamate (B1207046), which allows for a faster preparation with high yields. researchgate.net The development of structure-based drug design has propelled research into this compound derivatives. nih.gov For example, N-acetyl-beta-D-glucopyranosylamine was identified as a potent inhibitor of glycogen phosphorylase, an enzyme involved in glucose metabolism. nih.govrcsb.org This discovery has spurred further investigations into similar compounds as potential therapeutic agents. rcsb.org
Interactive Data Tables
Below are interactive tables summarizing key information about this compound and related compounds.
Table 1: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C6H13NO5 | ontosight.ainih.gov |
| Molecular Weight | 179.17 g/mol | ontosight.ainih.gov |
| IUPAC Name | (2R,3R,4S,5S,6R)-2-amino-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol | ontosight.ai |
| CAS Number | 7284-37-9 | nih.gov |
| Solubility | Soluble in water | ontosight.ai |
Table 2: Research Highlights of this compound Derivatives
| Derivative | Research Finding | Significance | Source |
| N-acetyl-beta-D-glucopyranosylamine | Potent competitive inhibitor of glycogen phosphorylase b (Ki = 32 μM) and a (Ki = 35 μM). nih.govrcsb.org | Potential therapeutic agent for conditions related to glycogen metabolism. nih.gov | nih.govrcsb.org |
| N-trifluoroacetyl-beta-D-glucopyranosylamine | Inhibitor of glycogen phosphorylase b (Ki = 75 μM). rcsb.orgontosight.ai | Provides insights into structure-activity relationships for enzyme inhibition. rcsb.org | rcsb.orgontosight.ai |
| N-alkyl-beta-D-glucopyranosylamines | Showed antifungal activity against wood fungi, with activity increasing with the length of the alkyl chain. nih.govresearchgate.net | Potential for developing new antifungal agents. | nih.govresearchgate.net |
| N-(β-L-aspartyl)-α-D-glucopyranosylamine | A key partial structure of a nephritogenic glycopeptide. tandfonline.com | Important for studying the pathogenesis of certain kidney diseases. tandfonline.com | tandfonline.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-amino-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO5/c7-6-5(11)4(10)3(9)2(1-8)12-6/h2-6,8-11H,1,7H2/t2-,3-,4+,5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCWOEQFAYSXBRK-VFUOTHLCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)N)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)N)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20223153 | |
| Record name | Glucopyranosylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20223153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7284-37-9 | |
| Record name | Glucopyranosylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007284379 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glucopyranosylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20223153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis Methodologies for Beta D Glucopyranosylamine and Derivatives
Direct Amination of Glucose and Derivatives
Direct amination represents a straightforward approach to introduce an amino group at the anomeric carbon of glucose. This transformation can be accomplished through various techniques, including reactions with ammonia (B1221849) or ammonium (B1175870) salts, the use of catalytic systems, and the application of microwave irradiation to accelerate the process.
Reaction with Ammonia and Ammonium Salts in Aqueous Solutions
The reaction of monosaccharides with ammonia in a methanolic solution is a classical method for synthesizing glucosylamines. researchgate.net However, this approach is often hampered by long reaction times. researchgate.net An improved and efficient method utilizes a saturated aqueous solution of ammonium bicarbonate (NH₄HCO₃). researchgate.net This method has been widely applied to the synthesis of derivatives of hexoses, 6-deoxyhexoses, and oligosaccharides. researchgate.net
Another effective approach involves the use of ammonium carbamate (B1207046). This method allows for the relatively rapid preparation of derivatives from hexoses, pentoses, 2-acetamido-2-deoxyhexoses, and various disaccharides in high yields. researchgate.net The synthesis is conducted using mixtures of ammonium carbamate and an aqueous ammonia solution, which involves the intermediate isolation of glucosylamine salts with carbamic acid that are notably stable upon storage. researchgate.net
For instance, dissolving glucose and ammonium bicarbonate in a concentrated ammonia solution, followed by heating, can produce glucosylamine. google.com One specific example involved dissolving 1 gram of glucose (0.2M) and 0.439 grams of ammonium bicarbonate (0.2M) in 27 ml of 16M ammonia. google.com This solution was heated for 36 hours at 42°C, concentrated, and then lyophilized to yield the desired glucosylamine. google.com
| Reactants | Reagents | Conditions | Outcome | Reference |
|---|---|---|---|---|
| Monosaccharides | Ammonia in methanol (B129727) | Long reaction times | Glucosylamines | researchgate.net |
| Hexoses, 6-deoxyhexoses, oligosaccharides | Saturated aqueous ammonium bicarbonate | - | β-glucopyranosylamines | researchgate.net |
| Hexoses, pentoses, 2-acetamido-2-deoxyhexoses, disaccharides | Ammonium carbamate and aqueous ammonia | - | High yields of derivatives | researchgate.net |
| Glucose (1g, 0.2M), Ammonium bicarbonate (0.439g, 0.2M) | 16M Ammonia (27ml) | 42°C for 36 hours | Glucosylamine | google.com |
Microwave-Assisted Synthesis
The application of microwave irradiation can significantly accelerate the synthesis of glycosylamines. semanticscholar.orgnih.gov This technique has been shown to shorten reaction times dramatically, from days to as little as 90 minutes. semanticscholar.org Microwave-assisted synthesis also allows for a significant reduction in the amount of ammonium salt required, which simplifies the purification process. semanticscholar.org
Research has shown that the success of microwave-assisted glycosylamine synthesis is highly dependent on the specific carbohydrate and the reaction temperature, with higher temperatures generally favoring the amination reaction. semanticscholar.orgnih.gov For instance, in the amination of L-(-)-fucose, the highest yield of 69.8% was achieved at 60°C using ammonium carbamate in methanol. semanticscholar.org This highlights the importance of optimizing reaction conditions for each specific substrate. semanticscholar.orgnih.gov
| Carbohydrate | Aminating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| L-(-)-Fucose | Ammonium carbamate | Methanol | 60 | 69.8 | semanticscholar.org |
Synthesis via Glycosyl Azides
An alternative and often more stereoselective route to beta-D-glucopyranosylamine involves the use of glycosyl azides as intermediates. This method hinges on the reduction of the azide (B81097) group to an amine.
Reduction of Glycosyl Azides
The reduction of glycosyl azides to the corresponding glycosylamines can be accomplished using various catalytic systems. nih.gov Commonly employed catalysts include Platinum(IV) oxide (PtO₂), also known as Adams' catalyst, and Palladium on carbon (Pd/C) with hydrogen gas (H₂). nih.gov Other reducing agents such as sodium borohydride (B1222165) (NaBH₄) and Raney Nickel (Raney Ni) are also utilized in these transformations.
The choice of catalyst and solvent can influence the reaction's success, although in some cases, no significant difference was observed between using Pd/C-H₂ in methanol and PtO₂-H₂ in either ethanol (B145695) or ethyl acetate. nih.gov A critical aspect of this method is the immediate use of the resulting glycosylamine in subsequent reactions, as free glycosylamines are susceptible to anomerization. nih.gov
Stereoselective Synthesis of Beta Anomers
The synthesis of N-glycosyl amides often utilizes glycosyl amines derived from glycosyl azides to ensure high stereoselectivity. rsc.org This approach is favored because direct synthesis from glycosyl amines can lead to low yields due to hydrolysis and loss of stereocontrol through anomerization. rsc.org By starting with a beta-glycosyl azide, the resulting beta-glycosylamine can be further reacted to produce the desired beta-N-glycosyl amide with retention of the anomeric configuration. researchgate.net
The Staudinger reaction provides a method to directly couple glycosyl azides with an acid chloride, bypassing the need for isolating the potentially unstable glycosylamine intermediate. researchgate.net This reaction is particularly effective for preparing 1,2-trans beta-glycosylamides with high stereoselectivity. researchgate.net
Derivatization from Precursors
The use of O-protected glucose derivatives is a common strategy in the synthesis of this compound derivatives. Protecting the hydroxyl groups of the glucose molecule prevents unwanted side reactions and allows for specific modifications at the anomeric carbon. A prevalent starting material is tetra-O-acetyl-beta-D-glucopyranosylamine.
For instance, the synthesis of N-(β-D-glucopyranosyl)-arylimidazole-carboxamides begins with the formation of an amide bond between per-O-acetylated β-D-glucopyranosylamine and corresponding arylimidazole-carboxylic acids. nih.govmdpi.com This key step is followed by deprotection of the acetyl groups to yield the final product. nih.gov Similarly, the synthesis of N4-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)-L-asparagine analogues has been achieved by reacting 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranosylamine with an activated carboxylic acid. nih.govnih.gov
The synthesis of O-glycosyl α-aminooxy esters has been accomplished starting from D-glucose pentaacetate, which is converted to sn-(3-β-O-glucosyl)glycerol. mdpi.com This intermediate, with its protected hydroxyl groups, allows for further modifications to create the desired aminooxy analogues. mdpi.com
| Starting Material | Reagents/Conditions | Product Type |
| Per-O-acetylated β-D-glucopyranosylamine | Arylimidazole-carboxylic acids, coupling agents (e.g., T3P, HATU), followed by deacetylation (e.g., NaOMe in MeOH) | N-(β-D-glucopyranosyl)-arylimidazole-carboxamides |
| 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranosylamine | Activated carboxylic acids (e.g., n-Butyric anhydride, 3-Chloropropionic anhydride) | N4-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)-L-asparagine analogues |
| D-glucose pentaacetate | sn-1,2-di-O-benzyl-glycerol, followed by debenzylation and further steps | O-glycosyl α-aminooxy esters |
The formation of an amide bond is a crucial step in the synthesis of many N-acyl derivatives of this compound. This is typically achieved by reacting an acylated this compound with a carboxylic acid or its activated derivative.
One common method involves the use of coupling reagents to facilitate the reaction between the amine group of the glycosylamine and the carboxyl group of the acid. For example, the synthesis of N-(2,3,4,6-tetra-O-acetyl-β-d-glucopyranosyl)-4(5)-aryl-1H-imidazole-2-carboxamides is achieved by reacting 2,3,4,6-tetra-O-acetyl-β-d-glucopyranosyl amine with a 4(5)-aryl-1H-imidazole-2-carboxylic acid in the presence of a coupling agent like T3P (propane phosphonic acid anhydride) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). nih.govmdpi.com
Another approach is the reaction of an acylated glycosylamine with an acyl chloride. youtube.com This method is often straightforward but may require a base to neutralize the hydrogen chloride byproduct. The choice of solvent and reaction temperature can influence the yield and purity of the resulting N-acylated product.
| Acylated Glucopyranosylamine | Acylating Agent | Coupling Agent/Conditions | Product |
| 2,3,4,6-tetra-O-acetyl-β-d-glucopyranosyl amine | 4(5)-aryl-1H-imidazole-2-carboxylic acid | T3P, TEA in DMF | N-(2,3,4,6-tetra-O-acetyl-β-d-glucopyranosyl)-4(5)-aryl-1H-imidazole-2-carboxamides |
| 2,3,4,6-tetra-O-acetyl-β-d-glucopyranosyl amine | 2-aryl-1H-imidazole-4(5)-carboxylic acid | HATU, DIPEA in DMF | N-(2,3,4,6-tetra-O-acetyl-β-d-glucopyranosyl)-2-aryl-1H-imidazole-4(5)-carboxamides |
| 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranosylamine | L-malic acid chloralid | EEDQ | N4-(2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranosyl)-L-malamic acid chloralid |
Synthesis of Specific Derivatives
The synthesis of N-acyl-beta-D-glucopyranosylamines has been extensively studied. A general route involves the acylation of per-O-acetylated this compound, followed by deacetylation. For instance, novel N-acyl-β-d-glucopyranosylamines have been synthesized and evaluated for their biological activities. nih.gov
The synthesis of N-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)succinamide was achieved by reacting 2-acetamido-2-deoxy-beta-D-glucopyranosylamine with pentafluorophenyl succinamate. nih.gov Other analogues, such as N-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)-n-butyramide and N-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)-3-chloropropionamide, were synthesized using the corresponding acid anhydrides. nih.gov
| Glucopyranosylamine Derivative | Acylating Agent | Product |
| 2-acetamido-2-deoxy-beta-D-glucopyranosylamine | pentafluorophenyl succinamate | N-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)succinamide |
| 2-acetamido-2-deoxy-beta-D-glucopyranosylamine | n-Butyric anhydride | N-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)-n-butyramide |
| 2-acetamido-2-deoxy-beta-D-glucopyranosylamine | 3-Chloropropionic anhydride | N-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)-3-chloropropionamide |
N-alkyl-beta-D-glucosylamines are another important class of derivatives. Their synthesis is often achieved by the direct reaction of D-glucose with an appropriate alkylamine. For example, N,N-diethyl-β-d-glucosylamine was synthesized by refluxing D-glucose with diethylamine (B46881) in methanol. acs.org This direct condensation method has been used to synthesize a range of N-alkyl-β-d-glucosylamines with varying alkyl chain lengths, from ethyl to dodecyl. researchgate.net The reactivity of N-alkylamines allows for this condensation to be carried out without a catalyst. researchgate.net
| Alkylamine | Reaction Conditions | Product |
| Diethylamine | Reflux in methanol | N,N-diethyl-β-d-glucosylamine |
| Ethylamine | Not specified | N-ethyl-beta-D-glucopyranosylamine |
| Butylamine | Not specified | N-butyl-beta-D-glucopyranosylamine |
| Hexylamine | Not specified | N-hexyl-beta-D-glucopyranosylamine |
| Octylamine | Not specified | N-octyl-beta-D-glucopyranosylamine |
| Dodecylamine | Not specified | N-dodecyl-beta-D-glucopyranosylamine |
The synthesis of N-beta-D-glucopyranosyl ureas and thioureas can be accomplished through several routes. A one-pot, two-stage procedure has been developed for the stereospecific synthesis of β-D-glucopyranosyl ureas. acs.orgnih.gov This method involves the oxidation of glucopyranosyl isocyanides to glucopyranosyl isocyanates, which are then trapped in situ with amines. acs.orgnih.gov
An alternative approach for preparing N-acyl-N′-β-d-glucopyranosylureas involves the acylation of per-O-acetylated β-d-glucopyranosylurea with acyl chlorides in the presence of zinc chloride. nih.gov Subsequent deacetylation under Zemplén conditions (methanolic sodium methoxide) yields the unprotected ureas. nih.gov
For the synthesis of thioureas, a common precursor is tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate. rsc.orgrsc.org This isothiocyanate can be reacted with various amines, such as substituted 2-amino-4,6-diarylpyrimidines, to form the corresponding N-glucopyranosyl-N'-substituted thioureas. nih.gov These reactions can be performed by refluxing in a solvent like anhydrous dioxane or using solvent-free microwave-assisted coupling, with the latter often providing higher yields in shorter reaction times. nih.gov
| Precursor | Reagent | Product Type |
| Glucopyranosyl isocyanide | Pyridine N-oxide, Iodine, Amine | N-β-D-glucopyranosyl urea |
| Per-O-acetylated β-d-glucopyranosylurea | Acyl chloride, ZnCl₂ | N-acyl-N′-2,3,4,6-tetra-O-acetyl-β-d-glucopyranosylurea |
| Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate | Substituted 2-amino-4,6-diarylpyrimidines | N-(2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl)-N'-(4',6'-diarylpyrimidin-2'-yl)thiourea |
Schiff Bases of this compound
Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group, but not hydrogen. The synthesis of Schiff bases derived from this compound typically involves the condensation reaction between the primary amino group of the glycosylamine and a carbonyl compound (an aldehyde or a ketone).
The reaction is generally carried out in a suitable solvent, and often under conditions that facilitate the removal of the water molecule formed during the reaction, thereby driving the equilibrium towards the formation of the imine. In some cases, protected forms of this compound, such as 4,6-O-ethylidene-β-D-glucopyranosylamine, are used to enhance solubility in non-aqueous solvents and to control the stereochemistry of the resulting Schiff base. researchgate.net For instance, the reaction of 4,6-O-ethylidene-β-D-glucopyranosylamine with substituted salicylaldehydes yields the corresponding Schiff bases. researchgate.net These reactions have been shown to produce the β-anomer exclusively. researchgate.net
Another approach involves the use of glucosamine (B1671600) as a precursor, which is then converted to a Schiff base. While related, this method starts from an amino sugar rather than the glycosylamine itself. The synthesis of Schiff bases from β-D-glucosamine with various aromatic aldehydes has been reported, highlighting the versatility of this reaction.
The general synthetic scheme for the formation of a Schiff base from this compound is as follows:
R-CHO + H₂N-β-D-glucopyranosyl → R-CH=N-β-D-glucopyranosyl + H₂O
Detailed research has shown that these Schiff bases can be characterized using various spectroscopic methods, including FT-IR, ¹H NMR, and ¹³C NMR, as well as single-crystal X-ray diffraction to confirm their molecular structure. researchgate.net
Table 1: Synthesis of Schiff Bases from this compound Derivatives
| Precursor | Reagent | Product | Reference |
|---|---|---|---|
| 4,6-O-Ethylidene-β-D-glucopyranosylamine | Substituted Salicylaldehydes | 4,6-O-Ethylidene-N-(substituted-benzylidene)-beta-D-glucopyranosylamine | researchgate.net |
| 1,3,4,6-tetra-O-acetyl-β-D-glucosamine hydrochloride | Various Aldehydes | 1,3,4,6-tetra-O-acetyl-2-deoxy-2-[alky/arylidene(amino)]-β-D-glucopyranose |
Glucopyranosyl Heterocycles (e.g., pyrimidine (B1678525), purine, triazoles, imidazoles)
The synthesis of glucopyranosyl heterocycles is of great interest due to their structural similarity to naturally occurring nucleosides, making them valuable targets for medicinal chemistry research. These compounds are typically synthesized by reacting this compound or its derivatives with reagents that enable the construction of the heterocyclic ring.
Glucopyranosyl Pyrimidines:
The synthesis of 2-C-(β-D-glucopyranosyl)-pyrimidines has been achieved through the cyclocondensation of C-(β-D-glucopyranosyl)formamidine hydrochloride with various reagents. nih.govsemanticscholar.org For example, reaction with substituted methylenemalonic acid derivatives in the presence of sodium methoxide (B1231860) yields 2-(β-D-glucopyranosyl)-5,6-disubstituted-pyrimidin-4(3H)-ones and 4-amino-2-C-(β-D-glucopyranosyl)-5,6-disubstituted-pyrimidines. nih.gov Similarly, treatment with vinamidinium salts leads to the formation of 2-C-(β-D-glucopyranosyl)-5-substituted-pyrimidines. nih.gov Another approach involves the condensation of 2-amino-4,6-diarylsubstituted pyrimidines with D-(+)-glucose monohydrate under acidic conditions to furnish pyrimidine-coupled N-β-glycosides. nih.gov
Glucopyranosyl Triazoles:
1-(D-Glucopyranosyl)-1,2,3-triazoles can be prepared from per-O-acetylated β-D-glucopyranosyl azide via a copper(I)-catalyzed azide-alkyne cycloaddition reaction. nih.gov The protecting acyl groups are subsequently removed using the Zemplén protocol. nih.gov The synthesis of C-glucopyranosyl 1,2,4-triazoles has also been explored, involving the ring closure of N-1-acyl-carboxamidrazone type intermediates. researchgate.net
Glucopyranosyl Imidazoles:
N-(β-d-glucopyranosyl)-arylimidazole-carboxamides have been synthesized by forming an amide bond between 2,3,4,6-tetra-O-acetyl-β-d-glucopyranosylamine and the corresponding arylimidazole-carboxylic acids. mdpi.comnih.gov Common coupling agents for this reaction include HATU with DIPEA or T3P with TEA. mdpi.com The deprotection of the acetyl groups is typically achieved with sodium methoxide in methanol. mdpi.com
Table 2: Synthesis of Glucopyranosyl Heterocycles
| Heterocycle | Starting Material | Key Reagents | Product | Reference |
|---|---|---|---|---|
| Pyrimidine | C-(β-D-glucopyranosyl)formamidine hydrochloride | Methylenemalonic acid derivatives, NaOMe | 2-(β-D-glucopyranosyl)-5,6-disubstituted-pyrimidin-4(3H)-ones | nih.gov |
| Pyrimidine | C-(β-D-glucopyranosyl)formamidine hydrochloride | Vinamidinium salts, NaOMe | 2-(β-D-glucopyranosyl)-5-substituted-pyrimidines | nih.gov |
| Triazole | Per-O-acetylated β-D-glucopyranosyl azide | Alkynes, Cu(I) catalyst | 1-(D-Glucopyranosyl)-1,2,3-triazoles | nih.gov |
| Imidazole | 2,3,4,6-tetra-O-acetyl-β-d-glucopyranosylamine | Arylimidazole-carboxylic acids, HATU, DIPEA | N-(2,3,4,6-tetra-O-acetyl-β-d-glucopyranosyl)-2-aryl-1H-imidazole-4(5)-carboxamides | mdpi.com |
This compound Uronic Acid Derivatives
The synthesis of this compound uronic acid and its derivatives is an important area of study, as uronic acids are components of many biologically significant polysaccharides. The formation of β-D-glucopyranosylamine uronic acid can be achieved by reacting D-glucuronic acid with ammonia or ammonium salts in an aqueous solution. cdnsciencepub.com This reaction proceeds through the opening of the aldose ring to form an acyclic aldehyde, which then reacts with ammonia to form an imine, followed by ring closure to yield the glycosylamine. cdnsciencepub.com
The synthesis can be influenced by reaction conditions such as temperature and the concentration of the aminating agent. researchgate.net Higher temperatures and concentrations of ammonia or ammonium salts generally lead to faster reaction rates and higher yields. researchgate.net The use of saturated ammonium carbamate has been shown to be particularly effective, leading to high yields of the desired product. researchgate.net
Derivatives of this compound uronic acid can be synthesized from the parent compound. For example, N-acyl-β-D-glucopyranuronosylamines can be prepared directly in an aqueous-organic solution without the need for protecting group chemistry. researchgate.net Other derivatives, such as uronic acid 1-azasugars, have been synthesized from D-arabinose through a multi-step process involving the introduction of a nitrile group with inversion of stereochemistry. whiterose.ac.uk
Table 3: Synthesis of this compound Uronic Acid and Derivatives
| Product | Starting Material | Key Reagents/Conditions | Reference |
|---|---|---|---|
| β-D-Glucopyranosylamine uronic acid | D-Glucuronic acid | Ammonia and/or ammonium salts in water | cdnsciencepub.com |
| N-Acyl-β-D-glucopyranuronosylamines | β-D-Glucopyranosylamine uronic acid | Acylating agents in aqueous-organic solution | researchgate.net |
| Uronic acid 1-azasugars | D-Arabinose | Multi-step synthesis including nitrilation | whiterose.ac.uk |
Reaction Mechanisms and Chemical Transformations of Beta D Glucopyranosylamine
Mutarotation and Anomeric Equilibria
Mutarotation is the process by which the α- and β-anomers of a cyclic sugar or its derivatives interconvert in solution until a stable equilibrium is reached. chemrxiv.orgnih.gov For beta-D-glucopyranosylamine, this process occurs through the transient formation of an open-chain Schiff base (or imine) intermediate. rsc.org The pyranose ring opens to expose the imine, allowing for rotation around the C1-C2 bond. Subsequent ring closure can then form either the α- or β-anomer. researchgate.net This interconversion is often catalyzed by the presence of acid or base. researchgate.net
While N-glycosyl amines derived from protected sugars like 4,6-O-benzylidene-D-glucopyranose have been observed to exist exclusively in the beta anomeric form, the parent D-glucose in aqueous solution establishes a specific equilibrium. researchgate.netnih.gov This equilibrium heavily favors the β-anomer due to steric considerations; the β-form allows for all non-hydrogen substituents to occupy equatorial positions, minimizing steric strain. libretexts.org
Table 1: Anomeric Equilibrium Composition of D-Glucose in Water
| Anomer | Percentage at Equilibrium |
| α-D-Glucopyranose | ~36% |
| β-D-Glucopyranose | ~64% |
| Open-chain aldehyde | <0.02% |
| Note: Data presented for D-glucose as a reference for the parent saccharide. nih.govrsc.org |
Transglycosylation Reactions
Transglycosylation is an enzyme-catalyzed reaction that involves the transfer of a glycosyl group from a donor molecule to an acceptor molecule other than water. libretexts.org This process is a fundamental capability of many glycoside hydrolases (GHs), which typically catalyze hydrolysis. du.ac.in The reaction proceeds via a double-displacement mechanism, which consists of two main steps:
Glycosylation: The enzyme's nucleophilic residue attacks the anomeric carbon of this compound (the donor), displacing the amine and forming a covalent glycosyl-enzyme intermediate. du.ac.inacs.org
Deglycosylation: An acceptor molecule, which can be another carbohydrate, an alcohol, or another nucleophile, attacks the anomeric carbon of the intermediate. acs.org This transfers the glucopyranosyl moiety to the acceptor, releasing the new glycoside product and regenerating the free enzyme. du.ac.in
This deglycosylation step is in direct competition with hydrolysis, where water acts as the acceptor. libretexts.org To favor transglycosylation and achieve higher yields of the desired product, reactions are often conducted with high concentrations of the acceptor molecule. libretexts.org
Amadori Rearrangement
The Amadori rearrangement is a defining reaction of N-glycosides of aldoses (glycosylamines). It is an acid or base-catalyzed isomerization that converts the N-glycoside into a more stable 1-amino-1-deoxy-2-ketose, known as an Amadori product. wikipedia.orgnih.gov This reaction is a crucial step in the Maillard reaction, which contributes to color and flavor development in cooked foods. rsc.orgwikipedia.org
The mechanism for this compound proceeds as follows:
The reaction begins with the protonation of the ring oxygen, which facilitates the opening of the pyranose ring to form the corresponding protonated Schiff base (iminium ion).
A proton is then removed from the C2 carbon, leading to the formation of an enaminol intermediate.
This intermediate subsequently tautomerizes to the more stable keto form.
Deprotonation of the nitrogen atom yields the final Amadori product, 1-amino-1-deoxy-D-fructose.
While the initial formation of the glycosylamine is reversible, the subsequent Amadori rearrangement fixes the amine group irreversibly to the sugar backbone. wikipedia.org The resulting Amadori product is a key intermediate in the formation of advanced glycation end-products (AGEs). wikipedia.org
Hydrolysis and Stability in Solution
The C-N glycosidic bond in this compound is susceptible to hydrolysis, a reaction that cleaves the bond to yield D-glucose and ammonia (B1221849). The stability of this bond is highly dependent on the pH of the solution. Glycosylamines are generally unstable in aqueous solutions, particularly under acidic conditions, which catalyze the cleavage of the glycosidic linkage. chemrxiv.org
The rate of hydrolysis is influenced by pH, with different mechanisms predominating in acidic, neutral, and basic regions. chemrxiv.orgrsc.org In acidic conditions, protonation of the amino group or the ring oxygen facilitates the departure of the amine and the subsequent attack by water at the anomeric carbon. The stability of nanocellulose derived by hydrochloric acid hydrolysis has been shown to be optimal in a pH range of 5-9. nih.gov The hydrolysis of related compounds, such as 4-nitrophenyl β-D-glucoside, demonstrates complex pH-rate profiles, indicating shifts in the rate-determining step and mechanism with changing pH. chemrxiv.org Generally, the stability of glycosidic bonds increases in neutral to mildly alkaline conditions before other degradation pathways become significant at very high pH. researchgate.net
Metal-Ion Complexation and Reactivity
The hydroxyl and amino groups of this compound and its derivatives provide multiple coordination sites, allowing them to act as effective ligands for a wide variety of metal ions. f-cdn.com This complexation can significantly alter the reactivity and properties of the glycosylamine.
Derivatives of this compound have been shown to form stable complexes with a broad spectrum of metal ions. The interaction typically involves chelation, where the metal ion binds to multiple donor atoms (oxygen and nitrogen) on the glycosylamine ligand. nih.govf-cdn.com
Alkali and Alkaline Earth Metal Ions: Studies on derivatives such as 4,6-O-benzylidene-N-(o-carboxyphenyl)-beta-D-glucopyranosylamine have demonstrated complex formation with Li+, Na+, K+, Mg2+, Ca2+, and Ba2+. f-cdn.com Alkali metals tend to form ML-type complexes, while alkaline earth and other divalent metals often form ML2-type complexes. f-cdn.com The saccharide portion generally retains its beta-anomeric configuration even after complexation. f-cdn.com
Transition Metal Ions: Transition metals readily form coordination complexes with glycosylamine derivatives. nih.gov The catalytic activity of N-(p-chlorophenyl)-beta-D-glucopyranosylamine mutarotation in methanol (B129727) was found to increase in the series Mn2+ < Co2+ < Ni2+ < Zn2+ < Cu2+. nih.gov Schiff base derivatives have been used to complex Ni2+, Cu2+, and Zn2+, among others. nih.gov
Table 2: Metal Ion Complexation with Glucopyranosylamine Derivatives
| Metal Ion Class | Metal Ions | Typical Complex Stoichiometry |
| Alkali Metals | Li+, Na+, K+ | ML |
| Alkaline Earth Metals | Mg2+, Ca2+, Ba2+ | ML2 |
| Transition Metals | Mn2+, Co2+, Ni2+, Cu2+, Zn2+ | Varies (e.g., ML, ML2) |
| Data based on studies of N-substituted and O-protected glucopyranosylamine derivatives. f-cdn.comnih.gov |
The coordination of metal ions to glycosylamine ligands can generate catalytically active species that are useful in organic synthesis. nih.gov The chiral environment provided by the sugar moiety can influence the stereoselectivity of catalyzed reactions, and the metal center acts as the primary site of catalytic activity. nih.gov
Research has demonstrated several catalytic applications for these complexes:
Oxidation Reactions: Dinuclear copper(II) complexes of salicylidene derivatives of 4,6-O-ethylidene-β-d-glucopyranosylamine have shown catecholase-like activity and can catalyze the selective oxidation of primary and secondary alcohols to their corresponding carbonyl compounds. nih.gov
Epoxidation and Sulfide Oxidation: Molybdenum(VI) complexes derived from similar glycosylamine ligands have been successfully employed as catalysts for the epoxidation of olefins and the oxidation of organic sulfides. nih.gov
Carbon-Halogen Bond Activation: A trinuclear copper complex has been reported to activate the C-Cl bond in chloroform. nih.gov
These applications highlight the potential of using bio-based ligands like glucopyranosylamine to develop novel catalysts for a range of chemical transformations.
Table 3: Catalytic Applications of Metal Complexes of Glucopyranosylamine Derivatives
| Metal Complex | Reaction Type | Example Transformation |
| Dinuclear Copper(II) | Alcohol Oxidation | Primary/Secondary Alcohols → Carbonyl Compounds |
| Dinuclear Copper(II) | Catecholase Mimic | Catechol Oxidation |
| Molybdenum(VI) | Epoxidation | Olefins → Epoxides |
| Molybdenum(VI) | Sulfide Oxidation | Sulfides → Sulfoxides |
| Data based on studies of N-substituted and O-protected glucopyranosylamine derivatives. nih.gov |
Role in Proton Transfer Reactions
Proton Accepting Properties:
The primary amine group at the anomeric carbon (C-1) is the most basic site in the this compound molecule and, therefore, the primary center for protonation. Computational studies on related N-substituted glucosylamines have confirmed that the exocyclic nitrogen atom is the preferred site of protonation over the ring oxygen or any of the hydroxyl oxygens. nih.gov
The basicity of the amine group can be quantified by its pKb value. While experimental data for the unsubstituted this compound is limited, a predicted pKa value for its conjugate acid is approximately 13.19. chemicalbook.com Experimental studies on N-substituted derivatives in methanol provide further insight into the proton-accepting ability. For instance, N-(m-nitrophenyl)-beta-D-glucopyranosylamine and N-(N-methylphenyl)-beta-D-glucopyranosylamine have pKb values of 14.99 and 14.36 in methanol, respectively. nih.gov These values indicate that while they are basic, the electron-withdrawing or -donating nature of the substituent on the nitrogen atom can modulate the basicity.
The protonation of the amine group is a key step in the acid-catalyzed mutarotation and hydrolysis of glycosylamines. nist.govacs.org In an acidic medium, the amine group accepts a proton to form a glucopyranosylammonium ion. This protonation facilitates the cleavage of the C1-N bond, leading to the formation of an open-chain iminium ion, which is a critical intermediate in these reactions.
Proton Donating Properties:
The hydroxyl groups of the pyranose ring, as well as the protonated amino group (-NH3+), can act as proton donors. The acidity of the hydroxyl groups in this compound is expected to be comparable to that of beta-D-glucose. In monosaccharides, the anomeric hydroxyl group is generally more acidic than the other alcoholic hydroxyls. nih.gov However, in this compound, this is replaced by the amine group. The remaining secondary and primary hydroxyl groups can donate protons, particularly in the presence of a strong base.
The hydrogen bonding capabilities of these hydroxyl groups are significant. In the solid state, N-aryl-beta-D-glycopyranosylamines form extensive hydrogen bond networks where the hydroxyl groups act as hydrogen bond donors to the oxygen atoms (ring and hydroxyl) of adjacent molecules. nih.gov This hydrogen bonding is crucial for the stability of the crystal structure and indicates the potential for these protons to be transferred under appropriate conditions. nih.gov
In solution, both the amine and hydroxyl groups can act as hydrogen bond donors and acceptors, facilitating proton exchange with the solvent and other solutes. nih.gov The specific role of each group in a proton transfer reaction will depend on the relative pKa values of the reactants and the reaction conditions.
The following table summarizes the available acid-base property data for this compound and related derivatives.
| Compound Name | Property | Value | Solvent | Notes |
| This compound | pKa (Predicted) | 13.19 ± 0.70 | - | Refers to the conjugate acid (R-NH3+). chemicalbook.com |
| N-(m-Nitrophenyl)-beta-D-glucopyranosylamine | pKb | 14.99 | Methanol | Experimental value. nih.gov |
| N-(N-methylphenyl)-beta-D-glucopyranosylamine | pKb | 14.36 | Methanol | Experimental value. nih.gov |
| N-beta-D-glucopyranosylimidazole | pKb | 9.74 | Methanol | Experimental value. nih.gov |
| N-beta-D-glucopyranosylpyrazole | pKb | 15.04 | Methanol | Experimental value. nih.gov |
Conformational Analysis and Theoretical Studies of Beta D Glucopyranosylamine
Experimental Conformational Studies
Experimental methods offer direct insight into the preferred three-dimensional arrangement of beta-D-glucopyranosylamine and its derivatives.
X-ray diffraction is a powerful technique for determining the precise atomic arrangement of molecules in a crystalline solid. americanpharmaceuticalreview.commdpi.com Studies on this compound derivatives and related compounds consistently reveal specific conformational features.
For instance, the crystal structure of N-acetyl-beta-D-glucopyranosylamine, when co-crystallized with glycogen (B147801) phosphorylase b, was determined with data to 2.3 Å resolution. nih.gov Similarly, the structure of 4,6-O-ethylidene-N-(2-hydroxybenzylidene)-beta-D-glucopyranosylamine has been confirmed by single-crystal X-ray diffraction. nih.gov In a related compound, beta-D-galactopyranosylamine, X-ray crystallography showed that the molecule adopts a ⁴C₁(D) conformation. nih.gov This chair conformation is a common and energetically favorable arrangement for pyranose rings. The orientation of the primary alcohol group in this related structure was determined to be gauche/trans. nih.gov A surprising feature noted in the crystal structure of beta-D-galactopyranosylamine was the hydrogen bonding pattern, where the amino group acts as a strong acceptor for an O-H---N bond but does not function as a donor. nih.gov
Table 1: Representative Crystallographic Data for a Related Glycosylamine
| Parameter | Value for beta-D-galactopyranosylamine nih.gov |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P2(1)2(1)2(1) |
| Cell Dimensions (a, b, c) | 7.703(2) Å, 7.788(2) Å, 12.645(3) Å |
| Conformation | ⁴C₁(D) |
Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for investigating the conformation of molecules in solution. For this compound, ¹H NMR studies are particularly informative. The anomeric nature of the saccharide moiety can be proposed based on ¹H NMR and later confirmed by crystal structures. nih.gov
The coupling constant between the anomeric proton (H-1) and the adjacent proton (H-2), denoted as ³J(H1, H2), is a key indicator of the stereochemistry at the anomeric center. In derivatives of this compound, the anomeric proton typically appears as a doublet with a coupling constant between 9.0 and 10 Hz. nih.gov This large coupling constant is characteristic of a trans-diaxial relationship between H-1 and H-2, which confirms the β-configuration and the predominant ⁴C₁ chair conformation of the pyranose ring in solution. nih.govnih.gov The conformational analysis of oligosaccharides often relies on comparing experimentally measured homo- (³JH,H) and heteronuclear (³JC,H) spin-spin coupling constants with values calculated from theoretical models. nih.gov Complete assignment of ¹H and ¹³C NMR spectra can be achieved through a combination of 1D and 2D NMR experiments, such as COSY, TOCSY, HSQC, and HMBC. nih.govcdnsciencepub.com
Table 2: Typical ¹H NMR Parameters for this compound Derivatives
| Parameter | Typical Value/Observation | Structural Implication |
|---|---|---|
| Anomeric Proton (H-1) Chemical Shift (δ) | ~5.9-6.1 ppm nih.gov | Deshielded position due to electronegative neighbors. |
| H-1/H-2 Coupling Constant (³JH1,H2) | 9.0 - 10 Hz nih.gov | Confirms β-anomeric configuration (trans-diaxial protons). |
Computational Chemistry Approaches
Theoretical methods provide powerful tools to complement experimental data, offering detailed insights into the conformational preferences, dynamics, and interactions of this compound at an atomic level.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. msu.sucore.ac.uk It is widely applied to study carbohydrate conformations, calculate their relative energies, and predict spectroscopic parameters. core.ac.uknd.edu DFT calculations can be used to optimize the geometry of different conformers of glucopyranose to determine their stability. researchgate.net
For example, DFT optimization of related octyl β-D-glucopyranosides indicated that they exist in a ⁴C₁ conformation. Theoretical investigations of D-glucopyranose using DFT have estimated the populations of different hydroxymethyl rotamers (gg, gt, and tg), with results that are in good agreement with NMR experiments. researchgate.net The calculated populations for β-D-glucopyranose were 48% (gt), 51% (gg), and 1% (tg). researchgate.net DFT can also be used to calculate NMR parameters, which helps in the interpretation of experimental spectra and provides a deeper understanding of how structure relates to spectroscopic properties. nd.edu
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. bu.edu This technique provides a detailed view of the conformational dynamics and flexibility of molecules like this compound in solution. researchgate.net MD simulations have been used to investigate the conformational behavior of oligo-(1→6)-β-D-glucosamines, which are structurally related to this compound. nih.gov
These simulations can reveal complex hydrogen bonding patterns and the influence of solvation on the preferred conformation. bu.eduresearchgate.net For example, simulations of a single-stranded curdlan (B1160675) (a β-(1,3)-glucan) showed that a right-handed 6/1 helix was the most stable conformation in solution, a structure stabilized by glycosidic linkages, water solvation, and hydrogen bonds. researchgate.net In studies of more complex systems, MD simulations lasting 100 ns have been used to confirm the stability of protein-ligand complexes and monitor their binding patterns in a simulated biological environment. researchgate.net
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov It is frequently used to understand how a molecule like this compound or its derivatives might interact with a biological target. nih.gov
In several studies, derivatives of this compound have been docked into the active sites of enzymes to predict their binding affinity and interaction patterns. nih.govresearchgate.net For example, N-acetyl-beta-D-glucopyranosylamine binds tightly at the catalytic site of T-state glycogen phosphorylase b, stabilizing the protein's conformation through favorable contacts. nih.gov Docking studies of various N-glucosides revealed binding scores and complex energies consistent with experimental biological activity. nih.gov The process involves preparing the 3D structure of the ligand and docking it into the rigid or flexible binding site of the target protein. xray.czmdpi.com The results are analyzed based on scoring functions that estimate the binding energy, helping to rationalize the molecule's potential as an inhibitor or substrate. xray.cz
Table 3: Examples of Protein Targets for Molecular Docking of Glucoside Derivatives
| Protein Target | PDB ID | Context of Study |
|---|---|---|
| Glycogen Phosphorylase | Not specified | Inhibition studies nih.govmdpi.com |
| SARS-CoV-2 Main Protease | 6LU7 | Antiviral potential of octyl β-D-glucopyranosides |
| Urate Oxidase (Aspergillus flavus) | 1R51 | Reactivity of octyl β-D-glucopyranosides |
| Sterol 14α-demethylase (Aspergillus fumigatus) | 4UYL | Antifungal activity of galactopyranoside esters mdpi.com |
Analysis of Exo-Anomeric Effects
The exo-anomeric effect is a stereoelectronic phenomenon that influences the conformation of substituents attached to the anomeric carbon (C-1). It describes the preference for specific rotational arrangements (rotamers) around the exocyclic bond at the anomeric center. This effect is an extension of the more commonly known anomeric effect, which governs the preference for axial or equatorial substituents on the pyranose ring. wikipedia.org
In the context of this compound, the exo-anomeric effect pertains to the rotation around the C1-N bond. The underlying cause of this effect is a stabilizing hyperconjugation interaction. wikipedia.orgumn.edu This interaction involves the delocalization of electron density from a lone pair of the endocyclic ring oxygen (O5) into the antibonding sigma (σ*) orbital of the exocyclic C1-N bond. wikipedia.orgumn.edu For this orbital overlap to be maximized, the C1-N bond must adopt a specific orientation relative to the C1-O5 bond. This stabilization favors gauche conformations over antiperiplanar ones. wikipedia.orgumn.edu Theoretical calculations on related systems, such as 2-methoxy-tetrahydropyran, show that this stabilization can be significant, on the order of 4 kcal/mol over the anti-conformer in the gas phase. umn.edu
While the anomeric effect generally dictates the preference of electronegative substituents for the axial position, the exo-anomeric effect governs the rotational preference of that substituent once it is in position. dypvp.edu.inscripps.edu For this compound, the amino group is in the equatorial position, and the exo-anomeric effect influences the orientation of the amine's lone pair and hydrogen atoms relative to the pyranose ring. In some related nitrogen-containing systems, a "reverse anomeric effect" has been described, where positively charged nitrogen substituents show a preference for the equatorial conformation beyond what steric effects would predict. dypvp.edu.in Furthermore, studies on 2-iminoaldoses suggest that intramolecular hydrogen bonding can inhibit the exo-anomeric effect, demonstrating the complexity of competing electronic interactions. nih.gov
Conformation of Hydroxymethyl Groups and Solvent Effects
gauche-gauche (gg)
gauche-trans (gt)
trans-gauche (tg)
The relative populations of these rotamers are highly sensitive to the surrounding environment, particularly the solvent. researchgate.net Solvation effects can significantly alter the conformational equilibrium by disrupting intramolecular hydrogen bonds that might otherwise stabilize a particular rotamer. umn.edu
Theoretical studies using density functional theory (DFT) on β-D-glucopyranose have estimated the populations of the gg, gt, and tg rotamers to be 48%, 51%, and 1%, respectively, in solution, which aligns well with NMR experimental data. researchgate.net Experimental and theoretical studies on a closely related compound, phenyl β-D-glucopyranoside, provide a clear illustration of the profound impact of the solvent on the hydroxymethyl group's conformation. nih.gov The distribution of its G+, G-, and T conformers (corresponding to gg, gt, and tg) shifts dramatically when the solvent is changed from dimethyl sulfoxide (B87167) (DMSO) to water. nih.gov
This highlights the crucial role of intermolecular hydrogen bonding between the solute and solvent molecules, which competes with and can override the intramolecular forces that dictate conformational preferences in the gas phase. umn.eduaps.org
Table 1: Experimental Percentage Abundances of Hydroxymethyl Group Conformations for Phenyl β-D-glucopyranoside in Different Solvents nih.govThis table, based on a related glucopyranoside, illustrates the significant influence of solvent on conformer population.
| Conformer | Abundance in DMSO (%) | Abundance in Water (%) | Abundance in Gas Phase (%) |
| G+ (gg) | 15 | 53 | 68 |
| G- (gt) | 75 | 40 | 25 |
| T (tg) | 10 | 7 | 7 |
Steric and Electronic Interactions Influencing Conformation
Electronic Interactions:
Exo-Anomeric Effect: As detailed in section 4.2.4, this is a dominant stereoelectronic effect that stabilizes specific rotamers around the C1-N bond through hyperconjugation. wikipedia.orgumn.edu
Hydrogen Bonding: Intramolecular hydrogen bonds, for example between the C2-hydroxyl group and the C1-amino group or between adjacent hydroxyl groups, are crucial for stabilizing specific conformations of the side chains. However, in polar solvents like water, these intramolecular bonds face strong competition from intermolecular hydrogen bonds with solvent molecules. umn.edunih.gov
Steric Interactions:
Van der Waals Repulsion: This is a fundamental steric effect where non-bonded atoms avoid occupying the same space. The bulky hydroxymethyl and amino groups, along with the other hydroxyl groups, arrange themselves to minimize this repulsion. The inherent stability of the 4C1 chair conformation of the pyranose ring is a direct consequence of minimizing steric strain, particularly 1,3-diaxial interactions. nih.gov
Conformational Strain: The pyranose ring itself is not perfectly rigid. While the 4C1 chair is the lowest energy conformation, minor distortions can occur to accommodate bulky substituents or to optimize electronic interactions. scispace.com The preference for the beta-anomer, where the large amino group occupies an equatorial position, is a classic example of avoiding the significant steric strain that would arise from 1,3-diaxial interactions in the alpha-anomer. wikipedia.org
Advanced Spectroscopic Characterization Techniques for Beta D Glucopyranosylamine
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) NMR spectroscopy is instrumental in determining the anomeric configuration of glycosylamines. The anomeric proton (H-1), being attached to the carbon bearing the amino group, resonates in a distinct region of the spectrum, typically downfield from the other sugar ring protons due to being adjacent to two heteroatoms (the ring oxygen and the nitrogen).
The stereochemical orientation of the anomeric proton is definitively established by its scalar coupling (J-coupling) to the adjacent proton on C-2 (H-2). For beta-D-glucopyranosylamine, the molecule adopts a chair conformation where the substituents on carbons 2, 3, 4, and 5, as well as the amino group on C-1, are in equatorial positions. This places the H-1 and H-2 protons in an axial-axial (diaxial) relationship. According to the Karplus relationship, this diaxial orientation results in a large coupling constant (³JH1,H2).
Key diagnostic features for the β-anomer are:
Chemical Shift (δ): The signal for the anomeric proton (H-1) appears at a characteristic chemical shift.
Coupling Constant (J): A large coupling constant, typically in the range of 7–9 Hz, for the anomeric proton signal confirms the diaxial relationship between H-1 and H-2, which is a hallmark of the β-configuration in glucopyranosides.
In a study on the closely related β-D-glucopyranosylamine uronic acid, the anomeric proton H-1 was observed at 4.10 ppm with a coupling constant (J1,2) of 8.8 Hz, unequivocally confirming the β-configuration. cdnsciencepub.com
| Proton | Chemical Shift (δ) ppm | Coupling Constant (J) Hz |
|---|---|---|
| H-1 (Anomeric) | 4.10 | 3J1,2 = 8.8 |
| H-2 | 2.82 | 3J2,3 = 8.8 |
| H-3 | 3.20 | 3J3,4 = 8.8 |
| H-4 | 3.13 | 3J4,5 = 9.6 |
| H-5 | 3.45 | - |
Table 1. ¹H NMR data for the pyranose ring of β-D-glucopyranosylamine uronic acid in D₂O. cdnsciencepub.com Data provides a close approximation for this compound.
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal, and its chemical shift is highly sensitive to its local electronic environment.
The anomeric carbon (C-1) is particularly diagnostic. Its chemical shift can confirm the anomeric configuration, with the C-1 of β-anomers typically resonating upfield compared to their α-counterparts. The signals for the other ring carbons (C-2 to C-5) appear in the characteristic carbohydrate region (typically 70-80 ppm), while the C-6 carbon, being an exocyclic CH₂OH group, is found further upfield (around 60-65 ppm). A complete assignment of all carbon signals provides definitive structural proof.
| Carbon | Chemical Shift (δ) ppm |
|---|---|
| C-1 (Anomeric) | 88.6 |
| C-2 | 75.1 |
| C-3 | 78.8 |
| C-4 | 72.5 |
| C-5 | 79.9 |
| C-6 | 177.3 |
Table 2. ¹³C NMR chemical shifts for β-D-glucopyranosylamine uronic acid in D₂O. cdnsciencepub.com Note: The C-6 chemical shift reflects a carboxyl group in this derivative, whereas in this compound it would be a primary alcohol (~61-62 ppm).
For unambiguous assignment of all proton and carbon signals, especially in complex molecules, two-dimensional (2D) NMR experiments are employed. These experiments reveal correlations between nuclei, allowing for the complete mapping of the molecular structure.
Homonuclear Correlation (COSY): The Correlation Spectroscopy (COSY) experiment identifies protons that are spin-coupled to each other, typically over two or three bonds. cdnsciencepub.com In the context of this compound, a COSY spectrum would show a cross-peak between H-1 and H-2, H-2 and H-3, and so on, allowing for a sequential "walk" around the pyranose ring to assign each proton signal. cdnsciencepub.com
Heteronuclear Correlation (HSQC/HMQC): The Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) experiment identifies direct one-bond correlations between protons and the carbons they are attached to. cdnsciencepub.com For instance, a cross-peak in the HSQC spectrum would connect the ¹H signal of the anomeric proton (H-1) to the ¹³C signal of the anomeric carbon (C-1), confirming their direct linkage and assignment. cdnsciencepub.com This is repeated for all C-H pairs in the molecule.
These correlation experiments are essential for the complete and accurate assignment of NMR data, providing a comprehensive picture of the molecule's covalent framework. cdnsciencepub.com
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a highly sensitive method used to determine the molecular weight of a compound and deduce its structure through fragmentation analysis. Soft ionization techniques are particularly suited for analyzing fragile molecules like glycosylamines.
Electrospray Ionization (ESI) is a soft ionization technique that transfers ions from solution into the gas phase with minimal fragmentation. It is well-suited for polar, thermally labile molecules like this compound. In ESI-MS, the analyte typically forms protonated molecules ([M+H]⁺) or adducts with cations present in the solution, such as sodium ([M+Na]⁺) or ammonium (B1175870) ([M+NH₄]⁺). cdnsciencepub.com
For this compound (Molecular Weight: 179.17 g/mol ), the expected ions in positive-ion mode ESI-MS would be:
[M+H]⁺ at m/z 180.1
[M+Na]⁺ at m/z 202.1
[M+NH₄]⁺ at m/z 197.1
When coupled with a Time-of-Flight (TOF) mass analyzer, ESI provides high-resolution mass measurements, allowing for the determination of the elemental composition of the molecule. Tandem mass spectrometry (MS/MS) experiments, where a specific precursor ion is selected and fragmented, can provide further structural information through characteristic cleavage of glycosidic bonds or cross-ring cleavages. cdnsciencepub.com
Matrix-Assisted Laser Desorption/Ionization (MALDI) is another soft ionization technique widely used for the analysis of biomolecules, including carbohydrates. nih.gov In this method, the analyte is co-crystallized with a UV-light absorbing matrix. A pulsed laser irradiates the sample, causing desorption and ionization of the analyte molecules.
Carbohydrates and their derivatives are typically ionized via cationization, most commonly by forming adducts with alkali metal ions. nih.gov Therefore, when analyzing this compound using MALDI-MS, the most prominent ion observed is often the sodiated adduct, [M+Na]⁺. nih.gov One of the key advantages of MALDI-TOF MS is its high sensitivity and the production of predominantly singly charged ions, which simplifies the resulting mass spectrum. nih.gov This makes it an excellent tool for the rapid determination of molecular weight and for screening mixtures of glycans and their derivatives. creative-biolabs.com
Fast Atom Bombardment (FAB) Mass Spectrometry
Fast Atom Bombardment (FAB) mass spectrometry is a soft ionization technique particularly well-suited for polar and thermally labile molecules like this compound. In FAB-MS, the sample is mixed with a non-volatile liquid matrix, such as glycerol, and bombarded with a high-energy beam of neutral atoms (e.g., argon or xenon). This process desorbs and ionizes the analyte, primarily through protonation, yielding a prominent pseudomolecular ion peak ([M+H]⁺). wikipedia.orgcreative-proteomics.com
For this compound (molecular weight: 179.17 g/mol ), the FAB-mass spectrum is expected to show a significant peak at an m/z (mass-to-charge ratio) of 180, corresponding to the protonated molecule. The soft nature of this ionization method minimizes fragmentation, making it an excellent tool for confirming the molecular weight of the compound. nih.govtaylorfrancis.com
Fragmentation, when it does occur, can provide valuable structural information. In the case of glycosylamines, cleavage of the glycosidic bond (the C-N bond) is a common fragmentation pathway. This would result in fragment ions corresponding to the sugar moiety and the amine portion, aiding in the structural confirmation. For N-substituted beta-D-glucopyranosylamines, the fragmentation pattern can help identify both the sugar and the substituent on the amine.
Table 1: Expected Key Ions in the FAB-Mass Spectrum of this compound
| m/z Value | Ion | Interpretation |
| 180 | [M+H]⁺ | Protonated molecule |
| 162 | [M+H - NH₃]⁺ | Loss of ammonia (B1221849) from the protonated molecule |
| 144 | [M+H - NH₃ - H₂O]⁺ | Subsequent loss of water |
| 126 | [M+H - NH₃ - 2H₂O]⁺ | Further loss of water |
Note: The fragmentation pattern is predictive and based on common fragmentation pathways for similar compounds.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its various bonds, such as O-H, N-H, C-H, and C-O. nih.govnih.gov The broadness of the O-H and N-H stretching bands is indicative of extensive hydrogen bonding in the solid state. docbrown.info The "fingerprint region" (below 1500 cm⁻¹) contains a complex pattern of absorptions that is unique to the molecule, arising from bending and stretching vibrations of the entire structure. docbrown.info
Table 2: Characteristic Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400-3200 (broad) | O-H stretch, N-H stretch | Hydroxyl and Amine groups |
| 3000-2850 | C-H stretch | Alkanes |
| ~1640 | N-H bend | Primary amine |
| ~1450 | C-H bend | Alkanes |
| 1150-1000 | C-O stretch | Alcohols, Ethers |
| ~890 | Anomeric C-H deformation | β-anomer characteristic |
Note: These are approximate ranges and specific peak positions can vary based on the sample's physical state and intermolecular interactions.
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that measures the difference in the absorption of left- and right-circularly polarized light by a chiral molecule. creative-biostructure.com As this compound is a chiral compound, it is CD active. The CD spectrum provides information about the stereochemistry of the molecule, including its absolute configuration and conformation in solution. mdpi.com
The CD spectrum of carbohydrates is typically measured in the far-UV region (below 200 nm), where the hydroxyl and amino groups contribute to the electronic transitions. creative-biostructure.com The sign and magnitude of the Cotton effects in the CD spectrum are highly sensitive to the spatial arrangement of these groups. For instance, the anomeric configuration (α vs. β) can often be distinguished by characteristic CD signals. nih.gov
Vibrational Optical Activity (VOA) Techniques (e.g., VCD, ROA)
Vibrational Optical Activity (VOA) techniques, which include Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA), provide detailed stereochemical information by measuring the differential absorption (VCD) or scattering (ROA) of circularly polarized infrared or Raman radiation, respectively. rsc.orguantwerpen.be These techniques are exceptionally sensitive to the three-dimensional structure and conformation of chiral molecules in solution. iosrjournals.orgcas.cz
For this compound, VCD and ROA spectra would offer a rich source of structural information. VCD, as the infrared counterpart to electronic CD, provides a spectrum with bands corresponding to the vibrational modes of the molecule. rsc.org The sign and intensity of these VCD bands are directly related to the chirality of the molecule. ROA, a form of chiral Raman spectroscopy, is also highly sensitive to molecular conformation and is particularly advantageous for studying aqueous solutions due to the weak Raman scattering of water. nih.gov
Studies on related monosaccharide derivatives have shown that VOA spectra are highly specific to conformational differences, such as the orientation of hydroxyl and substituent groups. nih.gov While the IR or Raman spectra of different conformers may appear similar, their VCD and ROA spectra can show dramatic differences, allowing for the determination of conformational populations in solution. nih.gov
X-ray Diffraction (XRD) and Crystallography
X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. This technique provides accurate bond lengths, bond angles, and torsional angles, which together define the molecule's conformation.
The crystal packing is stabilized by an extensive network of hydrogen bonds involving the hydroxyl and amino groups. researchgate.net
Table 4: Crystallographic Data for Beta-D-Galactopyranosylamine (as a proxy for this compound)
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 7.703 |
| b (Å) | 7.788 |
| c (Å) | 12.645 |
| α, β, γ (°) | 90, 90, 90 |
| Volume (ų) | 757.61 |
| Z | 4 |
| Conformation | ⁴C₁ (Chair) |
Data from the crystal structure of beta-D-galactopyranosylamine. researchgate.net
Biological and Biomedical Research Applications of Beta D Glucopyranosylamine Derivatives
Enzyme Inhibition Studies
The primary focus of research on beta-D-glucopyranosylamine derivatives has been their ability to inhibit specific enzymes. These studies are crucial for understanding the mechanisms of enzyme action and for the development of new therapeutic agents.
Glycogen (B147801) Phosphorylase Inhibition
Glycogen phosphorylase (GP) is a key enzyme in the regulation of blood glucose levels, catalyzing the rate-limiting step in glycogenolysis. By inhibiting GP, the breakdown of glycogen to glucose-1-phosphate is reduced, which can help in managing hyperglycemia. Various derivatives of this compound have been identified as potent inhibitors of this enzyme.
For instance, N-acetyl-beta-D-glucopyranosylamine has been shown to be a potent competitive inhibitor of both the a and b forms of glycogen phosphorylase. nih.govnih.gov Similarly, a series of aromatic aldehyde 4-(β-d-glucopyranosyl)thiosemicarbazones have been synthesized and evaluated as competitive inhibitors of rabbit muscle glycogen phosphorylase b (GPb). researchgate.net
Below is a table summarizing the inhibitory activity of selected this compound derivatives against glycogen phosphorylase.
| Derivative Name | Enzyme Form | Inhibition Constant (Ki/IC50) | Type of Inhibition |
| N-acetyl-beta-D-glucopyranosylamine | GPb | 32 µM (Ki) | Competitive |
| N-acetyl-beta-D-glucopyranosylamine | GPa | 35 µM (Ki) | Competitive |
| Aromatic aldehyde 4-(β-d-glucopyranosyl)thiosemicarbazones | GPb | 5.7 to 524.3 µM (IC50) | Competitive |
| Oxalyl derivatives of this compound | GPb | 0.2-1.4 mM (Ki) | Competitive |
| C-(1-acetamido-alpha-D-glucopyranosyl) formamide | GPb | 0.31 mM (Ki) | Competitive |
| C-(1-hydroxy-beta-D-glucopyranosyl) formamide | GPb | 0.88 mM (Ki) | Competitive |
| C-(1-azido-alpha-D-glucopyranosyl) formamide | GPb | 1.80 mM (Ki) | Competitive |
| 1- and 2-naphthyl-substituted N-(β-d-glucopyranosyl)-imidazolecarboxamides | GPb | ~3–4 µM (Ki) | Not Specified |
Structure-activity relationship (SAR) studies have provided valuable insights into the features required for potent inhibition of glycogen phosphorylase by this compound derivatives. The glucopyranose moiety is crucial for binding to the catalytic site. researchgate.net Modifications to the substituent at the anomeric carbon (C1) significantly influence the inhibitory potency.
For instance, in a series of oxalyl derivatives, the nature of the substituent on the oxalyl group was found to affect the Ki values. nih.gov The differences in inhibitory potency among various derivatives can often be attributed to subtle conformational changes in the protein residues and variations in van der Waals interactions within the catalytic site. nih.gov The presence of additional hydrogen bonding and van der Waals interactions between the substituent groups at the C1 position and the protein can enhance binding affinity. researchgate.net
Crystallographic studies have been instrumental in elucidating the binding modes of this compound derivatives to glycogen phosphorylase. These inhibitors typically bind to the catalytic site of the T-state (inactive) form of the enzyme, in a similar position to the natural substrate, α-D-glucose. nih.govnih.gov
Upon binding, these inhibitors stabilize the T-state conformation of the enzyme, often by inducing favorable contacts with key amino acid residues, such as those in the 280s loop. nih.govnih.gov For example, N-acetyl-beta-D-glucopyranosylamine stabilizes the T-state conformation of the 280s loop by making several contacts with Asn284. nih.gov Similarly, oxalyl derivatives make favorable contacts with Asp283 and Asn284 of this loop. nih.gov This stabilization of the inactive T-state prevents the enzyme from converting to the active R-state, thereby inhibiting its catalytic activity.
The inhibition of glycogen phosphorylase is a promising therapeutic strategy for the management of type 2 diabetes. researchgate.net By reducing hepatic glucose production through the inhibition of glycogenolysis, these compounds can help to lower blood glucose levels. mdpi.com The development of potent and selective GP inhibitors based on the this compound scaffold is an active area of research. mdpi.com The goal is to design inhibitors that can effectively manage hyperglycemia without causing hypoglycemia, a common side effect of some antidiabetic drugs. mdpi.com
Other Enzyme Inhibition (e.g., Beta-Galactosidase)
Beyond glycogen phosphorylase, derivatives of this compound have also been investigated as inhibitors of other enzymes. For example, N-bromoacetyl-beta-D-galactosylamine has been shown to be an irreversible inhibitor of both the 'acid' and 'neutral' forms of beta-galactosidase in human liver. nih.gov This suggests that the this compound scaffold can be adapted to target other glycosidases by modifying the sugar moiety and the substituent at the anomeric position.
Glycobiology and Glycosylation Processes
Glycosylation, the enzymatic process of attaching glycans to proteins, lipids, and other organic molecules, is a fundamental biological process. longdom.org this compound and its derivatives can play a role in studying and potentially modulating these processes. The removal of N-glycans from glycoproteins, a process known as de-N-glycosylation, can be a mechanism for regulating protein activity and releasing biologically active oligosaccharides. nih.gov Understanding how compounds like this compound derivatives interact with the enzymes involved in glycosylation and de-glycosylation pathways is an area of ongoing research in glycobiology.
Pharmaceutical Research and Drug Development
Derivatives of this compound have emerged as a versatile scaffold in pharmaceutical research, demonstrating a range of biological activities that are being explored for the development of new therapeutic agents. Researchers have synthesized and evaluated various analogues of this core structure, leading to the discovery of compounds with potential applications as antitumor, antiviral, and antimicrobial agents, as well as their prospective use in chaperone therapy for certain genetic disorders.
Antitumor/Cytostatic Agents
The exploration of this compound derivatives in oncology has yielded compounds with promising cytostatic and antiproliferative activities. A notable area of investigation involves the synthesis of nucleoside analogues, where the glucopyranosylamine moiety is linked to a heterocyclic base, mimicking the structure of natural nucleosides.
One study focused on the synthesis of new pyrimidine-coupled N-β-D-glucosides. nih.gov These compounds were evaluated for their anticancer effects against various human cancer cell lines. The research revealed that these glycoconjugates exhibited significant antiproliferative activity. nih.gov For instance, certain derivatives showed potent activity against the HT29 human colon adenocarcinoma cell line, with IC50 values indicating a considerable inhibitory effect on cancer cell growth. nih.gov Specifically, compounds designated as 3, 4, 5, 7, and 8 in the study demonstrated notable antiproliferative effects on this cell line. nih.gov The mechanism of action is thought to involve interactions with key biological macromolecules, as suggested by DNA/protein binding affinity studies. nih.gov The binding of these compounds to calf thymus DNA (CT-DNA) was found to cause significant spectral changes, which is consistent with a groove-binding mode of interaction. nih.gov
The following table summarizes the antiproliferative activity of selected pyrimidine (B1678525) N-β-D-glucoside derivatives against the HT29 cell line.
| Compound | IC50 (µg/mL) | TGI (µg/mL) |
| 3 | 78.38 | 230.10 |
| 4 | 26.69 | 31.94 |
| 5 | 42.17 | 44.91 |
| 7 | 37.15 | 41.79 |
| 8 | 40.28 | 42.59 |
These findings underscore the potential of this compound derivatives as a foundation for the design of novel chemotherapeutic agents. Further pharmacological evaluation is warranted to explore their therapeutic potential more fully. nih.gov
Antiviral Activity
The structural framework of this compound has been utilized in the synthesis of nucleoside analogues with the aim of discovering new antiviral agents. The rationale behind this approach is that such compounds can mimic natural nucleosides and interfere with viral replication processes.
A study in this area involved the synthesis of a series of 1,2,3-triazolyl nucleoside analogues that incorporate an N-acetyl-D-glucosamine residue. nih.gov This was achieved through a copper-catalyzed alkyne-azide cycloaddition (CuAAC) reaction, linking the sugar moiety to various uracil (B121893) derivatives. nih.gov The resulting compounds were screened for their antiviral activity against several viruses.
One of the lead compounds from this series, designated 3f, demonstrated notable activity against both the influenza A H1N1 virus and Coxsackievirus B3. nih.gov The 50% inhibitory concentration (IC50) of compound 3f against the influenza A H1N1 virus was determined to be 70.7 µM, which is comparable to the antiviral drug Rimantadine (IC50 = 77 µM) used as a control in the study. nih.gov Furthermore, compound 3f exhibited even greater potency against Coxsackievirus B3, with an IC50 of 13.9 µM. This was found to be one and a half times more active than the control antiviral drug Pleconaril (IC50 = 21.6 µM). nih.gov
Molecular docking simulations were conducted to elucidate the potential mechanism of action. The results suggested that the antiviral activity of compound 3f against Coxsackie B3 virus could be attributed to its ability to bind to a key fragment on the capsid surface of the virus. nih.gov
The table below presents the antiviral activity of the lead compound 3f.
| Virus | Compound 3f IC50 (µM) | Control Drug | Control Drug IC50 (µM) |
| Influenza A H1N1 | 70.7 | Rimantadine | 77 |
| Coxsackievirus B3 | 13.9 | Pleconaril | 21.6 |
This research highlights the potential of this compound-derived nucleoside analogues as a promising avenue for the development of new antiviral therapeutics.
Antimicrobial and Antifungal Activity
Derivatives of this compound have been investigated for their efficacy as antimicrobial and antifungal agents. A study focusing on N-acetyl-D-glucosamine (GlcNAc), a derivative of glucose, has shown its potential as an adjuvant to re-sensitize antibiotic-tolerant bacterial populations to β-lactam antibiotics. nih.gov This effect is attributed to the role of GlcNAc in reactivating the peptidoglycan biosynthesis process in bacteria, making them susceptible to this class of antibiotics. nih.gov
Furthermore, the synthesis of surfactants derived from N-acetyl-D-glucosamine has yielded compounds with antimicrobial properties. researchgate.net Screening of these acylated carbohydrates revealed activity against a panel of both bacteria and fungi, including Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), Candida albicans, Cryptococcus neoformans, Aspergillus flavus, and Fusarium graminearum. researchgate.net
Another area of research has explored 6-sulfo-6-deoxy-D-glucosamine (GlcN6S) and its derivatives as inhibitors of enzymes in the UDP-GlcNAc pathway in bacteria and yeasts. mostwiedzy.pl Both GlcN6S and its N-acetyl derivative exhibited in vitro antimicrobial activity, with minimum inhibitory concentrations (MICs) in the range of 0.125 to 2.0 mg/mL. mostwiedzy.pl
The following table summarizes the antimicrobial activity of selected this compound derivatives.
| Derivative | Target Organism(s) | Observed Effect | Reference |
| N-acetyl-D-glucosamine (GlcNAc) | E. coli (antibiotic-tolerant) | Re-sensitizes to β-lactam antibiotics | nih.gov |
| Acylated N-acetyl-D-glucosamine | Bacteria and Fungi | Active against various pathogens | researchgate.net |
| 6-sulfo-6-deoxy-D-glucosamine (GlcN6S) | Bacteria and Yeasts | In vitro antimicrobial activity (MIC: 0.125-2.0 mg/mL) | mostwiedzy.pl |
These studies indicate that modifications to the this compound structure can lead to compounds with significant antimicrobial and antifungal potential.
Chaperone Therapy for Lysosomal Diseases
Pharmacological chaperone therapy (PCT) is a therapeutic strategy for lysosomal storage diseases (LSDs) that utilizes small molecules to assist in the proper folding of mutated enzymes, thereby enhancing their stability and function. fondazionetelethon.itnih.govnih.govresearchgate.net This approach is particularly promising for patients with specific gene mutations that result in misfolded but potentially functional enzymes. nih.gov
While the concept of using sugar-like molecules as pharmacological chaperones is well-established, with compounds like 1-deoxynojirimycin (B1663644) being investigated for diseases such as Pompe disease, direct research into this compound and its simple derivatives for this specific application is not extensively documented in the reviewed literature. semanticscholar.org The principle of chaperone therapy relies on the binding of a small molecule to the target enzyme, which stabilizes its conformation and facilitates its transport to the lysosome. nih.govresearchgate.net
Research in this field has identified several small molecules that can act as pharmacological chaperones for various LSDs. semanticscholar.org For example, N-octyl-beta-valienamine (NOV) has been studied as a potential chaperone for mutant β-glucosidase in Gaucher disease. nih.gov However, there is a need for the identification of new chaperone compounds to expand the range of treatable mutations and improve therapeutic efficacy. nih.gov
Although this compound shares structural similarities with the substrates of some lysosomal enzymes, which is a key characteristic of many pharmacological chaperones, further research is required to determine if its derivatives can effectively function as chaperones for specific lysosomal enzymes and be of therapeutic value for LSDs.
Material Science and Supramolecular Assemblies
In the realm of material science, this compound derivatives have demonstrated a capacity for self-assembly into well-defined nanostructures. This bottom-up approach to creating nanomaterials is of significant interest for a variety of applications, including in the fields of nanotechnology and biomedicine.
Self-Assembly into Nanotubes and Vesicles
An exemplary derivative in this context is the glycolipid N-(11-cis-octadecenoyl)-beta-D-glucopyranosylamine. This amphiphilic molecule, which possesses a hydrophilic this compound head group and a hydrophobic octadecenoyl tail, has been shown to self-assemble in aqueous environments to form nanotubes. nih.gov
The formation of these lipid nanotubes (LNTs) is a process that occurs under specific conditions, typically involving the boiling of an aqueous dispersion of the glycolipid, followed by a period of gradual cooling and subsequent incubation at room temperature. nih.gov The resulting nanotubes have been characterized using cryogenic transmission electron microscopy (cryo-TEM). These investigations have revealed that the walls of the nanotubes are composed of a multilayered structure, with an interlayer distance of approximately 4.7 nm. nih.gov This distance corresponds to the thickness of the constituent lipid bilayers, confirming that the nanotubes are formed from the rolling up of these bilayer sheets. nih.gov
The self-assembly process is driven by the amphiphilic nature of the molecules, where the hydrophobic tails aggregate to minimize contact with water, while the hydrophilic heads remain exposed to the aqueous environment. This leads to the formation of bilayers, which then curve and close to form the tubular structures. The chirality of the this compound head group can also play a role in directing the formation of helical and tubular structures.
The ability of this compound derivatives to form such organized supramolecular assemblies highlights their potential as building blocks for the creation of novel nanomaterials.
Applications in Artificial Cell Development
The development of artificial cells, simplified synthetic constructs that mimic the structure and function of biological cells, represents a significant frontier in biomedical research. A key challenge in this field is the creation of stable, self-assembling structures that can encapsulate biologically relevant molecules and provide a defined microenvironment. This compound derivatives have emerged as promising building blocks for the construction of these artificial cell mimics.
Amphiphilic molecules, which possess both hydrophilic (water-attracting) and hydrophobic (water-repelling) regions, can spontaneously self-assemble in aqueous solutions to form various supramolecular structures. Among these, vesicles with lamellar membranes are of particular interest as they resemble the basic structure of natural cell membranes. Research has shown that single-chain amide-linked amphiphiles derived from this compound and various unsaturated fatty acids exhibit unique self-assembly properties. While analogous amphiphiles derived from beta-D-galactopyranosylamine form vesicles, those derived from this compound self-assemble into nanotubes in aqueous environments. nih.gov
These nanotubes, formed from the this compound derivatives, are considered robust building blocks for the construction of artificial cells. nih.gov Their hollow, cylindrical structure provides a distinct morphology compared to spherical vesicles, which could be advantageous for specific applications in artificial cell design. For instance, these tubular structures could be utilized to create elongated or compartmentalized artificial cell models, offering new possibilities for studying cellular processes that are influenced by cell shape and internal organization.
The characterization of these self-assembled structures has been carried out using a variety of techniques, including fluorescence spectroscopy, X-ray diffraction, and differential scanning calorimetry, to understand the physical parameters governing their formation. nih.gov Furthermore, optical and transmission electron microscopy have been employed to visualize the resulting architectures. nih.gov These studies have confirmed the ability of these glycolipid-based amphiphiles to encapsulate molecules of various sizes and to host model biochemical reactions, fundamental requirements for a functional artificial cell. nih.gov
| This compound Derivative | Self-Assembled Structure | Potential Application in Artificial Cells | Reference |
| Single-chain amide-linked amphiphile | Nanotubes | Robust building blocks for artificial cell construction, creation of non-spherical or compartmentalized cell mimics. | nih.gov |
Drug Delivery Systems
The targeted and controlled release of therapeutic agents is a central goal in modern pharmacology. This compound derivatives are being explored as components of advanced drug delivery systems due to their biocompatibility and the versatile chemical modifications they can undergo. These derivatives can be incorporated into various nanocarriers, such as nanoparticles and micelles, to enhance drug solubility, stability, and site-specific delivery.
One of the key areas of investigation is the development of stimuli-responsive drug delivery systems. These systems are designed to release their payload in response to specific triggers present in the target microenvironment, such as changes in pH or the presence of certain enzymes. The amine group in this compound can be protonated or deprotonated depending on the surrounding pH. This property can be exploited to create pH-sensitive nanocarriers that are stable at physiological pH but release the encapsulated drug in the acidic environment often found in tumor tissues or intracellular compartments like endosomes and lysosomes.
Furthermore, the carbohydrate moiety of this compound can be recognized by specific receptors on the surface of cells, a principle that can be utilized for targeted drug delivery. By conjugating drugs to this compound derivatives, it is possible to direct the therapeutic agent to cells that overexpress glucose transporters or other carbohydrate-binding receptors, thereby increasing the local concentration of the drug at the desired site and minimizing off-target effects.
Enzyme-responsive drug delivery is another promising strategy. Specific enzymes that are overexpressed in diseased tissues can be used to trigger drug release. This compound derivatives can be designed with linkages that are susceptible to cleavage by these enzymes. For example, a drug could be attached to the glucopyranosylamine moiety via a linker that is stable in the bloodstream but is cleaved by an enzyme prevalent at the site of action, leading to the localized release of the active drug.
| Drug Delivery Strategy | Role of this compound Derivative | Mechanism of Action |
| pH-Responsive Delivery | Component of pH-sensitive nanocarriers. | The amine group's protonation state changes with pH, leading to destabilization of the carrier and drug release in acidic environments. |
| Targeted Delivery | Targeting moiety conjugated to a drug or nanocarrier. | The glucose moiety is recognized by specific cell surface receptors (e.g., glucose transporters), facilitating targeted uptake. |
| Enzyme-Responsive Delivery | Substrate for disease-specific enzymes. | An enzyme cleaves a specific linker between the drug and the glucopyranosylamine derivative, triggering localized drug release. |
Microreactor Design
Microreactors, or microfluidic bioreactors, are small-scale devices that enable precise control over chemical and biochemical reactions. They offer several advantages over traditional batch reactors, including high surface-area-to-volume ratios, rapid heat and mass transfer, and the ability to operate continuously. The immobilization of enzymes within these microreactors is a critical step in their design, as it allows for enzyme reuse, improved stability, and simplified product purification.
This compound derivatives present a potential platform for the covalent immobilization of enzymes onto the surfaces of microreactor channels. The primary amine group of this compound can be readily functionalized to create reactive groups that can form stable covalent bonds with the amino acid residues of enzymes. For instance, the amine can be reacted with cross-linking agents like glutaraldehyde, which can then bind to the surface of a modified microchannel and subsequently to the enzyme.
This approach to enzyme immobilization can lead to a high density of active enzymes within the microreactor, enhancing its catalytic efficiency. The carbohydrate portion of the molecule can also contribute to a hydrophilic microenvironment around the immobilized enzyme, which may help to preserve its native conformation and activity, particularly in reactions involving non-aqueous solvents.
The use of this compound derivatives for surface modification in microreactors could be applicable to a wide range of biocatalytic processes. By creating a stable and biocompatible interface for enzyme attachment, these derivatives can contribute to the development of robust and efficient microfluidic systems for applications in fine chemical synthesis, diagnostics, and biofuel production.
| Microreactor Component | Function of this compound Derivative | Potential Advantage |
| Microchannel Surface | Anchor for covalent enzyme immobilization. | Provides a stable and biocompatible interface for enzyme attachment. |
| Enzyme Microenvironment | Creates a hydrophilic environment. | Helps maintain the enzyme's native structure and activity. |
Molecular Sensing
The development of sensitive and selective molecular sensors is crucial for various fields, including medical diagnostics, environmental monitoring, and food safety. This compound and its derivatives are attractive candidates for the design of molecular probes and biosensors due to their specific recognition properties and the ease with which they can be functionalized.
A significant area of application is in the development of fluorescent sensors for the detection of specific analytes. For example, derivatives of this compound can be incorporated into fluorescent molecules to create probes that exhibit a change in their fluorescence properties upon binding to a target molecule. This change can be a "turn-on" or "turn-off" of fluorescence, or a shift in the emission wavelength, which can be quantitatively measured. The design of such sensors often relies on the principles of photoinduced electron transfer (PET) or intramolecular charge transfer (ICT).
Electrochemical biosensors represent another important application. In this context, this compound derivatives can be immobilized on electrode surfaces to act as biorecognition elements. When the target analyte binds to the immobilized glucopyranosylamine derivative, it can cause a measurable change in the electrochemical properties of the electrode, such as its capacitance, impedance, or the current generated in a redox reaction. These glycan-based electrochemical biosensors offer the potential for highly sensitive and label-free detection of a wide range of biomarkers, including proteins, nucleic acids, and even whole cells.
The specificity of these sensors is derived from the inherent binding properties of the carbohydrate moiety. For instance, sensors based on this compound could be designed to detect proteins that specifically bind to glucose, such as lectins or certain enzymes. By modifying the structure of the glucopyranosylamine derivative, it is possible to tune the selectivity and sensitivity of the sensor for a particular target.
| Sensing Platform | Role of this compound Derivative | Detection Principle | Target Analytes |
| Fluorescent Sensor | Recognition element integrated into a fluorophore. | Binding of the analyte modulates the fluorescence properties (e.g., intensity, wavelength) of the sensor molecule. | Proteins, metal ions, small molecules. |
| Electrochemical Biosensor | Biorecognition element immobilized on an electrode surface. | Analyte binding alters the electrochemical properties (e.g., impedance, current) of the electrode. | Biomarkers (proteins, nucleic acids), pathogens. |
Analytical Methodologies for Beta D Glucopyranosylamine in Complex Matrices
Liquid Chromatography Techniques
Liquid chromatography is a cornerstone for the analysis of amino sugars like beta-D-glucopyranosylamine. Various modes of liquid chromatography, from high-performance liquid chromatography (HPLC) to more advanced ultra-high performance systems (UHPLC), are employed, each offering distinct advantages in terms of separation efficiency, speed, and resolution. The choice of technique often depends on the sample matrix, the required sensitivity, and whether derivatization is employed.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of amino sugars. Given the high polarity of this compound, direct retention on traditional reversed-phase columns is often poor. sielc.com To overcome this, analysis typically involves a pre-column derivatization step. This process attaches a molecule to the analyte that enhances its hydrophobicity, allowing for better retention and separation, and often introduces a chromophore or fluorophore for sensitive UV or fluorescence detection. aph-hsps.hukyushu-u.ac.jp Common derivatization reagents include phenylisothiocyanate (PITC), o-phthalaldehyde (B127526) (OPA), and diethylethoxymethylenemalonate (DEEMM). aph-hsps.hukyushu-u.ac.jpnih.gov The resulting derivatized compound can then be effectively separated using standard HPLC systems.
Table 1: Illustrative HPLC Conditions for Derivatized Amino Sugar Analysis
| Parameter | Condition |
|---|---|
| Column | C18 Reversed-Phase (e.g., Chromolith Performance RP-18e) |
| Mobile Phase | Gradient of Acetonitrile (B52724) and an aqueous buffer (e.g., formate (B1220265) buffer) |
| Derivatization Agent | Diethylethoxymethylenemalonate (DEEMM) |
| Detection | UV-Vis or Diode-Array Detector (DAD) |
| Analyte Class | Amino Sugars (e.g., Glucosamine (B1671600), Galactosamine) |
This table presents a representative method for analyzing amino sugars, which would be applicable to this compound following derivatization.
Ultra-High Performance Liquid Chromatography (UHPLC) operates on the same principles as HPLC but utilizes columns packed with smaller particles (typically sub-2 µm). This results in significantly higher resolution, improved peak shapes, and much faster analysis times. creative-proteomics.com When applied to the analysis of this compound, UHPLC is often coupled with high-resolution mass spectrometry (HRMS), such as an Orbitrap system. creative-proteomics.com This combination allows for the sensitive detection and accurate identification of the compound, even in complex mixtures with isobaric interferences. creative-proteomics.com Similar to HPLC, pre-column derivatization with reagents like 1-phenyl-3-methyl-5-pyrazolone (PMP) can be used to enhance chromatographic performance and detection sensitivity. creative-proteomics.com
Hydrophilic Interaction Chromatography (HILIC) is a powerful alternative to reversed-phase chromatography for the separation of highly polar compounds like this compound. nih.govthermofisher.com HILIC employs a polar stationary phase (such as amide, diol, or zwitterionic phases) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile. thermofisher.comthermofisher.comnih.gov A water-rich layer is formed on the surface of the stationary phase, and polar analytes are retained through a partitioning mechanism between this aqueous layer and the bulk organic mobile phase. nih.govwaters.com As the concentration of the aqueous component in the mobile phase is increased, the polar analytes are eluted. waters.com This technique allows for the direct analysis of this compound without derivatization, simplifying sample preparation. thermofisher.com
Table 2: Typical HILIC Conditions for Polar Analyte Separation
| Parameter | Condition |
|---|---|
| Column | Amide-bonded silica (B1680970) (e.g., Acquity UPLC BEH Amide) |
| Mobile Phase A | Acetonitrile with a small percentage of aqueous buffer (e.g., 90% Acetonitrile, 10% 5 mM Ammonium (B1175870) Formate) |
| Mobile Phase B | Aqueous buffer with a small percentage of acetonitrile (e.g., 90% 5 mM Ammonium Formate, 10% Acetonitrile) |
| Gradient | Increasing percentage of Mobile Phase B over time |
| Detection | Mass Spectrometry (MS/MS) or Evaporative Light Scattering Detector (ELSD) |
| Analyte Class | Polar compounds, Sugars, Amino Sugars, Glycopeptides |
This table outlines a general HILIC method suitable for the direct analysis of underivatized this compound.
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a highly sensitive and selective method for the direct analysis of carbohydrates, including amino sugars, without the need for derivatization. nih.govthermofisher.com The technique takes advantage of the weakly acidic nature of carbohydrates. At a high pH (typically >12), the hydroxyl groups of this compound become ionized, allowing it to be separated on a strong anion-exchange column (e.g., Dionex CarboPac series). thermofisher.comtandfonline.comthermofisher.com Detection is achieved using PAD, where the analyte is oxidized on the surface of a gold electrode by applying a series of potential pulses. nih.gov This detection method is highly specific for electroactive species like carbohydrates and provides excellent sensitivity, reaching picomole levels. thermofisher.com
Table 3: HPAEC-PAD System Parameters for Amino Sugar Analysis
| Parameter | Condition |
|---|---|
| Column | High-pH anion-exchange column (e.g., Dionex CarboPac PA1) |
| Mobile Phase | High pH eluent, typically a gradient of Sodium Hydroxide (NaOH) and Sodium Acetate (NaOAc) |
| Detection | Pulsed Amperometric Detection (PAD) with a gold working electrode |
| Sample Preparation | Direct injection after dilution in a weak base (e.g., 0.1 mM NaOH) |
| Analytes | Underivatized neutral and amino sugars, glycosylamines |
This table details a standard HPAEC-PAD setup for the direct, sensitive analysis of this compound.
While challenging, Reverse Phase Liquid Chromatography (RPLC) can be adapted for the analysis of this compound, primarily through derivatization. aph-hsps.hu Standard C18 or C8 columns are used, but the analyte must first be chemically modified to increase its hydrophobicity. nih.gov Pre-column derivatization with reagents such as phenylisothiocyanate (PITC) converts the polar amino sugar into a phenylthiocarbamyl (PTC) derivative, which exhibits sufficient retention on RPLC columns. nih.govnih.gov This approach allows for the use of common RPLC systems with UV detection. The separation is then achieved using a gradient of an organic solvent like acetonitrile and an aqueous buffer. nih.gov
Capillary Electrophoresis (CE)
Capillary Electrophoresis (CE) offers a high-efficiency separation alternative to liquid chromatography for charged molecules. jfda-online.com this compound, containing a primary amino group, can be protonated at acidic pH, acquiring a positive charge. This allows it to be separated based on its charge-to-size ratio in a capillary under the influence of an electric field. nih.govacs.org Due to the lack of a native chromophore, detection often requires indirect UV detection or, more commonly, derivatization with a labeling agent. tandfonline.com Reagents such as o-phthalaldehyde (OPA) or dansyl chloride react with the amino group to form highly fluorescent or UV-active derivatives, enabling sensitive detection by laser-induced fluorescence (LIF) or UV-Vis detectors. jfda-online.comnih.gov
Table 4: Representative CE Method for Glucosamine Analysis
| Parameter | Condition |
|---|---|
| Capillary | Fused-silica capillary |
| Running Buffer | Borate buffer (e.g., 320 mM borate, pH 9.5) |
| Derivatization Agent | Dansyl chloride or o-phthalaldehyde (OPA) |
| Detection | UV-Vis (e.g., 214 nm or 340 nm) or Laser-Induced Fluorescence (LIF) |
| Separation Mode | Capillary Zone Electrophoresis (CZE) |
| Analyte Class | Aminosaccharides (e.g., Glucosamine) |
This table shows a typical CE method for analyzing amino sugars like glucosamine, which is directly applicable to this compound.
Detection Methods in Chromatography
Direct detection of this compound is often impractical due to its molecular structure. Therefore, chromatographic methods typically rely on chemical modification (derivatization) to attach a detectable tag to the molecule, enhancing sensitivity and selectivity.
Ultraviolet (UV) detection is a common technique in HPLC, but its application for this compound is limited as the compound lacks a significant chromophore—a part of a molecule responsible for absorbing UV light. Direct detection at low wavelengths (around 190-210 nm) is possible but often suffers from low sensitivity and interference from mobile phase components and matrix contaminants. researchgate.netnih.gov
To overcome this limitation, pre-column derivatization is employed. This process involves reacting the primary amine group of this compound with a reagent that contains a strong chromophore. This chemical modification yields a derivative product that can be easily detected at a higher, more selective wavelength, significantly improving the signal-to-noise ratio. sdiarticle4.com A common strategy involves using reagents that introduce an aromatic ring system onto the analyte. For instance, benzoyl chloride reacts with amine and hydroxyl groups to form benzoyl esters, which are highly responsive to UV detection. upce.cznih.gov This approach has been successfully used for the analysis of similar compounds like glycols, where derivatization into dibenzoyl esters allows for sensitive detection at approximately 237 nm. upce.cznih.gov
Table 1: Examples of Pre-column Derivatization Reagents for UV Detection of Primary Amines
| Derivatizing Reagent | Target Functional Group | Typical Detection Wavelength (nm) | Key Characteristics |
| Benzoyl Chloride | Primary Amines, Hydroxyls | ~230 - 240 nm | Forms stable benzoyl derivatives; enhances chromatographic retention on reversed-phase columns. upce.cz |
| Phenyl Isocyanate | Primary Amines | ~240 nm | Reacts to form phenylurea derivatives; suitable for enhancing UV absorbance. sdiarticle4.com |
| 1-Fluoro-2,4-dinitrobenzene (FDNB) | Primary Amines | ~360 nm | Known as Sanger's reagent; forms highly UV-absorbent dinitrophenyl (DNP) derivatives. sdiarticle4.com |
Fluorescence detection offers significantly higher sensitivity and selectivity compared to UV detection. Similar to UV detection, this method requires derivatization, as this compound is not naturally fluorescent. The process involves labeling the analyte with a fluorogenic or fluorescent reagent prior to chromatographic separation. sdiarticle4.com
A widely used reagent for primary amines is o-phthalaldehyde (OPA). OPA reacts rapidly with the primary amine of this compound in the presence of a thiol (such as 3-mercaptopropionic acid) under alkaline conditions to form a highly fluorescent isoindole derivative. sdiarticle4.comchem-soc.sinih.gov This reaction is fast and automated, making it ideal for pre-column derivatization in autosamplers. researchgate.netjascoinc.com The resulting derivatives are typically excited around 340 nm and show fluorescence emission at approximately 455 nm. sdiarticle4.com
Another common reagent is 9-fluorenylmethyl chloroformate (FMOC-Cl). FMOC-Cl reacts with primary amines to form stable, highly fluorescent derivatives. chem-soc.siresearchgate.netjascoinc.com The analysis of FMOC derivatives is often performed with excitation at 262 nm and emission detection at 338 nm. chem-soc.si The choice between OPA and FMOC can depend on factors such as the stability of the derivatives and the specific matrix being analyzed. nih.gov
Table 2: Common Pre-column Derivatization Reagents for Fluorescence Detection of Primary Amines
| Derivatizing Reagent | Reagent Partner (if required) | Excitation Wavelength (nm) | Emission Wavelength (nm) | Key Characteristics |
| o-Phthalaldehyde (OPA) | Thiol (e.g., 3-mercaptopropionic acid) | ~340 nm | ~455 nm | Fast reaction time; reagent itself is non-fluorescent, reducing background noise; derivatives can have limited stability. sdiarticle4.comchem-soc.si |
| 9-Fluorenylmethyl Chloroformate (FMOC-Cl) | None | ~260 nm | ~315-340 nm | Reacts with both primary and secondary amines; forms stable derivatives. chem-soc.sijascoinc.com |
| Dansyl Chloride (DNS-Cl) | None | ~340 nm | ~525 nm | Reacts with primary and secondary amines; reaction can be slower, and the reagent itself is fluorescent, potentially increasing background. sdiarticle4.com |
| 4,7-Phenanthroline-5,6-dione (Phanquinone) | None | Not specified | Not specified | Forms highly stable derivatives, compensating for longer reaction times and harsher conditions. nih.gov |
Sample Preparation Techniques (e.g., derivatization, filtration)
Effective sample preparation is a critical prerequisite for the reliable analysis of this compound, especially in complex biological or environmental matrices. chromatographyonline.comnih.gov The primary goals of sample preparation are to remove interfering components, concentrate the analyte to detectable levels, and convert it into a form suitable for chromatographic analysis and detection. chromatographyonline.com
Derivatization
As detailed in the detection sections above, derivatization is a crucial sample preparation step for this compound. It serves a dual purpose:
Enhancing Detectability : By attaching a chromophore or fluorophore, derivatization makes the molecule visible to UV or fluorescence detectors. sdiarticle4.com
Improving Chromatographic Properties : The process can modify the polarity of the analyte, leading to better retention, improved peak shape, and enhanced separation from matrix components on reversed-phase HPLC columns. sdiarticle4.com
The selection of the derivatization reagent is dictated by the chosen detection method (UV or fluorescence) and the specific requirements of the assay, such as sensitivity and stability. nih.gov
Filtration
Filtration is a fundamental and non-negotiable step in sample preparation for HPLC analysis. Samples and mobile phases are passed through microporous membrane filters (typically 0.22 µm or 0.45 µm) to remove particulate matter. chem-soc.si This process is essential for preventing the blockage of the narrow tubing and frits within the HPLC system and, most importantly, the analytical column itself. chromatographyonline.com Clogging can lead to increased system backpressure, poor peak shape, and reduced column lifetime. Proper filtration ensures the reproducibility of the analysis and protects the instrumentation. chromatographyonline.com
Other common techniques that may be employed depending on the matrix include:
Protein Precipitation : For biological samples like plasma or serum, proteins are often removed by adding an organic solvent such as acetonitrile or methanol (B129727), followed by centrifugation. nih.govchromatographyonline.com
Solid-Phase Extraction (SPE) : SPE is a selective technique used for sample cleanup and concentration. It can effectively isolate this compound from complex matrices like urine or food extracts while removing interfering salts, pigments, and other compounds. chromatographyonline.comnih.gov
Table 3: Overview of Sample Preparation Techniques
| Technique | Purpose | Typical Application |
| Derivatization | Enhance detectability (UV/FLR); improve chromatographic behavior. | Essential for nearly all HPLC analyses of this compound. |
| Filtration | Remove particulate matter to prevent system and column clogging. | Universal step for all samples and mobile phases prior to HPLC injection. chem-soc.si |
| Protein Precipitation | Remove proteins from biological samples that interfere with analysis. | Analysis of plasma, serum, or whole blood. chromatographyonline.com |
| Solid-Phase Extraction (SPE) | Clean up complex samples, remove interferences, and concentrate the analyte. | Analysis in complex matrices like food, beverages, and environmental samples. nih.gov |
Q & A
Q. What are the established synthetic routes for β-D-glucopyranosylamine, and how do reaction conditions influence yield and purity?
β-D-Glucopyranosylamine is commonly synthesized via nucleophilic substitution of glucopyranosyl derivatives with ammonia or via reductive amination of reducing sugars. For example, O-peracetylated β-D-glucopyranosylamine can react with phenylurea to form biuret derivatives under controlled conditions . Key factors include solvent polarity (e.g., acetonitrile for regioselectivity), temperature (20–40°C for stability), and protecting groups (e.g., acetyl or benzoyl groups to prevent side reactions). Yield optimization requires monitoring reaction progress via TLC or HPLC, while purity is assessed using NMR (e.g., anomeric proton signals at δ 5.0–5.5 ppm) .
Q. How can researchers validate the structural identity of β-D-glucopyranosylamine derivatives?
Structural validation involves:
- NMR Spectroscopy : Confirm stereochemistry via -NMR coupling constants (e.g., for β-configuration) and -NMR anomeric carbon shifts (δ 95–105 ppm) .
- Mass Spectrometry : Use HRMS to verify molecular ion peaks (e.g., [M+Na] for glycosylamines).
- X-ray Crystallography : Resolve ambiguous cases, particularly for novel derivatives, by analyzing bond lengths and ring puckering parameters .
Advanced Research Questions
Q. How can conformational analysis resolve discrepancies in reported β-D-glucopyranosylamine ring geometries?
Ring puckering in β-D-glucopyranosylamine derivatives can be quantified using Cremer-Pople parameters (, , ), which define deviations from planarity . For instance, (puckering amplitude) and (pseudorotation phase) help distinguish chair () vs. boat () conformers. Discrepancies in crystallographic data may arise from solvent effects or intermolecular hydrogen bonding. Researchers should compare puckering coordinates across multiple datasets and use DFT calculations to model energetically favored conformers .
Q. What strategies address contradictory reactivity outcomes in glycosylamine functionalization?
Contradictions in reactivity (e.g., unexpected regioisomers) often stem from:
- Protecting Group Interference : Bulky groups (e.g., benzyl) may sterically hinder nucleophilic attack.
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) favor SN2 mechanisms, while non-polar solvents may promote side reactions. Mitigation includes:
- Systematic screening of protecting groups (e.g., acetyl vs. benzoyl).
- Kinetic studies to identify rate-determining steps.
- Computational modeling (e.g., MD simulations) to predict reactive sites .
Q. How should researchers design experiments to distinguish glycosylamine tautomers in solution?
Tautomeric equilibria (e.g., open-chain vs. cyclic forms) can be studied via:
- Dynamic NMR : Observe exchange peaks in -NMR at variable temperatures.
- Isotopic Labeling : -labeling enhances detection of imine/amine transitions.
- pH-Dependent UV/Vis Spectroscopy : Monitor absorbance shifts (e.g., 240–280 nm) to track tautomerization .
Methodological Considerations
Q. What safety protocols are critical when handling β-D-glucopyranosylamine in laboratory settings?
Based on MSDS
- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation (harmful by inhalation, LD > 2000 mg/kg).
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Q. How can researchers ensure reproducibility in glycosylamine synthesis?
- Detailed Experimental Descriptions : Follow guidelines from the Beilstein Journal of Organic Chemistry to document reagent purity (e.g., ≥98% by HPLC), reaction times, and purification steps (e.g., column chromatography with silica gel 60) .
- Open Data Practices : Share raw NMR/MS spectra and crystallographic data in repositories (e.g., RCSB PDB) to enable validation .
Data Analysis and Reporting
Q. What statistical methods are recommended for analyzing glycosylamine bioactivity datasets?
- Multivariate Analysis : PCA or PLS-DA to identify structure-activity relationships (e.g., substituent effects on enzyme inhibition).
- Meta-Analysis : Aggregate data from systematic reviews (e.g., using PRISMA guidelines) to resolve conflicting bioactivity reports .
Q. How should researchers address inconsistencies in glycosylamine spectral data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
